Cas no 2164582-64-1 (N-{4-oxaspirobicyclo3.2.0heptane-6,1'-cyclopentane-7-yl}prop-2-enamide)
2164582-64-1 structure
Product Name:N-{4-oxaspirobicyclo3.2.0heptane-6,1'-cyclopentane-7-yl}prop-2-enamide
CAS-Nr.:2164582-64-1
MF:C13H19NO2
MW:221.29546380043
CID:5409562
PubChem ID:132317479
Update Time:2025-07-15
N-{4-oxaspirobicyclo3.2.0heptane-6,1'-cyclopentane-7-yl}prop-2-enamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-spiro[Cyclopentane-1,7′-[2]oxabicyclo[3.2.0]heptan]-6′-yl-2-propenamide
- N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide
- AKOS034007404
- 2164582-64-1
- Z2738284307
- N-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylprop-2-enamide
- EN300-26580323
- N-{4-oxaspirobicyclo3.2.0heptane-6,1'-cyclopentane-7-yl}prop-2-enamide
-
- Inchi: 1S/C13H19NO2/c1-2-10(15)14-11-9-5-8-16-12(9)13(11)6-3-4-7-13/h2,9,11-12H,1,3-8H2,(H,14,15)
- InChI-Schlüssel: OBDZCINNGONIBK-UHFFFAOYSA-N
- Lächelt: O1CCC2C(C3(CCCC3)C12)NC(C=C)=O
Berechnete Eigenschaften
- Genaue Masse: 221.141578849g/mol
- Monoisotopenmasse: 221.141578849g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 2
- Komplexität: 320
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 38.3Ų
Experimentelle Eigenschaften
- Dichte: 1.13±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Siedepunkt: 416.4±45.0 °C(Predicted)
- pka: 14.20±0.20(Predicted)
N-{4-oxaspirobicyclo3.2.0heptane-6,1'-cyclopentane-7-yl}prop-2-enamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26580323-0.1g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 0.1g |
$867.0 | 2025-03-20 | |
| Enamine | EN300-26580323-0.25g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 0.25g |
$906.0 | 2025-03-20 | |
| Enamine | EN300-26580323-0.5g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 0.5g |
$946.0 | 2025-03-20 | |
| Enamine | EN300-26580323-1g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 90% | 1g |
$986.0 | 2023-09-13 | |
| Enamine | EN300-26580323-2.5g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 | |
| Enamine | EN300-26580323-5g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 90% | 5g |
$2858.0 | 2023-09-13 | |
| Enamine | EN300-26580323-10g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 90% | 10g |
$4236.0 | 2023-09-13 | |
| Enamine | EN300-26580323-0.05g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 0.05g |
$827.0 | 2025-03-20 | |
| Enamine | EN300-26580323-1.0g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 1.0g |
$986.0 | 2025-03-20 | |
| Enamine | EN300-26580323-10.0g |
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-yl}prop-2-enamide |
2164582-64-1 | 95.0% | 10.0g |
$4236.0 | 2025-03-20 |
N-{4-oxaspirobicyclo3.2.0heptane-6,1'-cyclopentane-7-yl}prop-2-enamide Verwandte Literatur
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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